![molecular formula C17H30N2O B14410317 N-Butyl-8,9-dimethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide CAS No. 85675-29-2](/img/structure/B14410317.png)
N-Butyl-8,9-dimethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-8,9-dimethyl-2-azaspiro[55]undec-8-ene-2-carboxamide is a spirocyclic compound characterized by its unique structural framework Spirocyclic compounds are known for their rigid and three-dimensional structures, which often result in unique chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-8,9-dimethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide typically involves the construction of the spirocyclic framework through cyclization reactions. One common method is the Prins cyclization reaction, which allows for the formation of the spirocyclic scaffold in a single step. This reaction involves the use of piperidin-4-one and but-3-en-1-ol in the presence of sulfuric acid, yielding the desired spirocyclic compound .
Industrial Production Methods
Industrial production of spirocyclic compounds like this compound often involves optimization of the synthetic routes to improve yield and reduce costs. This may include the use of alternative catalysts and reaction conditions to streamline the process and make it more economically viable .
Analyse Chemischer Reaktionen
Types of Reactions
N-Butyl-8,9-dimethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the spirocyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups .
Wissenschaftliche Forschungsanwendungen
N-Butyl-8,9-dimethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is being investigated for its potential as a drug candidate due to its unique structural features and biological activity.
Biological Studies: Researchers are exploring the compound’s effects on various biological systems, including its potential as an antibacterial and antituberculosis agent.
Industrial Applications: The compound’s unique properties make it a candidate for use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-Butyl-8,9-dimethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium. This inhibition disrupts the transport of essential molecules, leading to the bacterium’s death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Butyl-11-methyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide: Another spirocyclic compound with similar structural features.
tert-Butyl 1-oxa-9-azaspiro[5.5]undec-2-ene-9-carboxylate: A related compound with a different substituent pattern.
Uniqueness
N-Butyl-8,9-dimethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide is unique due to its specific substituents and the resulting biological activity. Its ability to inhibit the MmpL3 protein sets it apart from other spirocyclic compounds, making it a valuable candidate for further research and development .
Eigenschaften
CAS-Nummer |
85675-29-2 |
|---|---|
Molekularformel |
C17H30N2O |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
N-butyl-9,10-dimethyl-2-azaspiro[5.5]undec-9-ene-2-carboxamide |
InChI |
InChI=1S/C17H30N2O/c1-4-5-10-18-16(20)19-11-6-8-17(13-19)9-7-14(2)15(3)12-17/h4-13H2,1-3H3,(H,18,20) |
InChI-Schlüssel |
RIEYVBAAXKRHKO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)N1CCCC2(C1)CCC(=C(C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


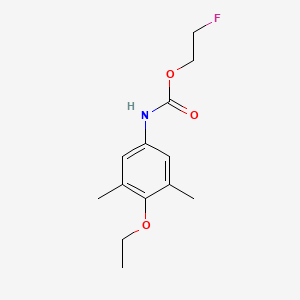
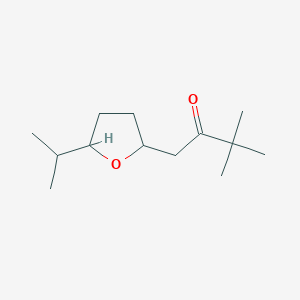
![Pyridine, 2-[[(4-chlorophenyl)methyl]sulfonyl]-4-methyl-, 1-oxide](/img/structure/B14410249.png)
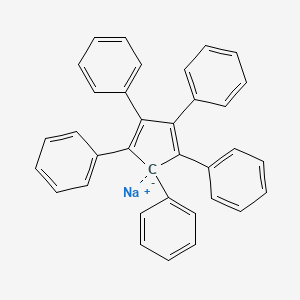
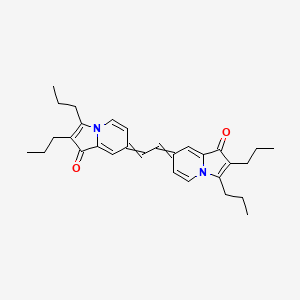


![Diethyl [5-(trimethylsilyl)-2H-1,2,3-triazol-4-yl]phosphonate](/img/structure/B14410291.png)
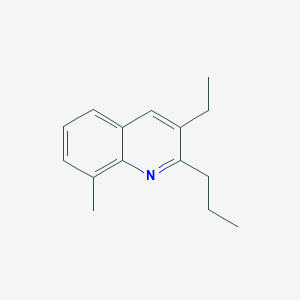
![4-(Pyridin-3-yl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14410306.png)
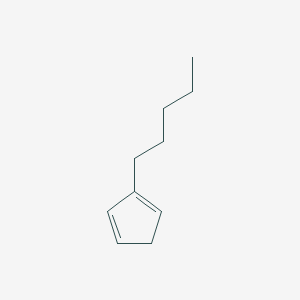

![3-[(3-Nitrophenyl)methoxy]-1,1'-biphenyl](/img/structure/B14410331.png)
![2,6,7-Trioxa-4-aza-1-phosphabicyclo[2.2.2]octane](/img/structure/B14410334.png)
